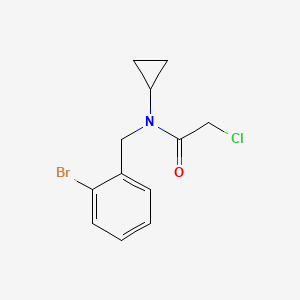

N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13389252

Molecular Formula: C12H13BrClNO

Molecular Weight: 302.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrClNO |

|---|---|

| Molecular Weight | 302.59 g/mol |

| IUPAC Name | N-[(2-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C12H13BrClNO/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8H2 |

| Standard InChI Key | PRULXCUVKNPSER-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide features a central acetamide group substituted with a chlorine atom at the α-position. The nitrogen atom of the acetamide is further bonded to a cyclopropyl group and a 2-bromo-benzyl moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular and Structural Characteristics

-

Molecular Formula: C₁₂H₁₂BrClNO

-

Molecular Weight: 301.59 g/mol

-

Key Functional Groups:

-

Chloroacetamide (Cl–CH₂–CO–NH–)

-

Cyclopropylamine (–N–C₃H₅)

-

2-Bromo-benzyl (–CH₂–C₆H₄–Br)

-

The presence of halogen atoms (Br, Cl) enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems . The cyclopropyl group introduces ring strain, which may influence conformational stability and reactivity in substitution reactions .

Hypothetical Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar analogs:

The higher molecular weight compared to suggests increased van der Waals interactions, potentially elevating melting and boiling points . The bromine atom’s polarizability may also enhance solubility in nonpolar solvents .

Synthetic Routes and Methodologies

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide likely involves multi-step reactions, drawing parallels to methods used for analogous compounds .

Proposed Synthesis Pathway

-

Formation of 2-Chloro-N-cyclopropyl-acetamide:

React cyclopropylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:This step is analogous to methods employed for simpler chloroacetamides .

-

N-Alkylation with 2-Bromo-benzyl Bromide:

Treat 2-chloro-N-cyclopropyl-acetamide with 2-bromo-benzyl bromide under basic conditions to facilitate nucleophilic substitution:Reaction conditions (e.g., anhydrous DMF, 60°C) would optimize yield and purity.

Industrial-Scale Considerations

Continuous flow reactors could enhance mixing and temperature control during the exothermic alkylation step, improving scalability and safety . Automated purification systems (e.g., chromatography) would ensure high-purity product isolation.

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The compound serves as a precursor for synthesizing:

-

Anticancer Agents: Bromobenzyl groups are common in kinase inhibitors

-

Antiviral Compounds: Chloroacetamides show activity against RNA viruses

Agrochemical Development

Structural analogs are used in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume